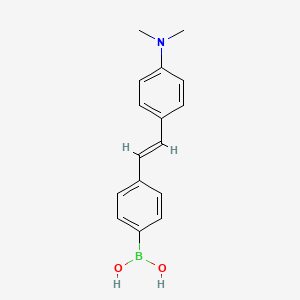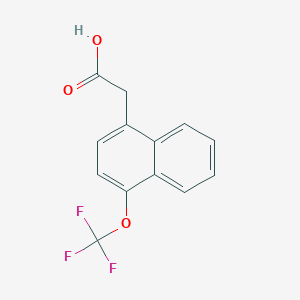
4-Chloro-2-((3-methoxybenzyl)thio)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-((3-methoxybenzyl)thio)pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chlorine atom at the 4th position and a (3-methoxybenzyl)thio group at the 2nd position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-((3-methoxybenzyl)thio)pyridine typically involves the reaction of 4-chloropyridine with 3-methoxybenzylthiol under suitable conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
4-Chloro-2-((3-methoxybenzyl)thio)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
4-Chloro-2-((3-methoxybenzyl)thio)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Chloro-2-((3-methoxybenzyl)thio)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The (3-methoxybenzyl)thio group may play a crucial role in the binding affinity and specificity of the compound. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-Chloro-2-((3-methylbenzyl)thio)pyridine
- 4-Chloro-2-((3-ethoxybenzyl)thio)pyridine
- 4-Chloro-2-((3-fluorobenzyl)thio)pyridine
Uniqueness
4-Chloro-2-((3-methoxybenzyl)thio)pyridine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and may affect its interaction with molecular targets, making it distinct from other similar compounds.
特性
CAS番号 |
1346707-47-8 |
|---|---|
分子式 |
C13H12ClNOS |
分子量 |
265.76 g/mol |
IUPAC名 |
4-chloro-2-[(3-methoxyphenyl)methylsulfanyl]pyridine |
InChI |
InChI=1S/C13H12ClNOS/c1-16-12-4-2-3-10(7-12)9-17-13-8-11(14)5-6-15-13/h2-8H,9H2,1H3 |
InChIキー |
PKSXKSBICKAKHG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)CSC2=NC=CC(=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-(N-Acetylglycylglycyl)pyrrolidin-2-yl]boronic acid](/img/structure/B11851494.png)






![3-(4-Methoxyphenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11851540.png)
![2-(Benzo[D][1,3]dioxol-5-YL)-1,2,3,4-tetrahydroquinolin-4-amine](/img/structure/B11851543.png)



